molecular formula C17H25NO3 B13520631 3-(4-Hydroxymethylphenyl)-1-(tert-butoxycarbonyl)piperidine

3-(4-Hydroxymethylphenyl)-1-(tert-butoxycarbonyl)piperidine

Cat. No.: B13520631
M. Wt: 291.4 g/mol
InChI Key: LCXKTQCCXNICEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its utility as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . The compound’s structure includes a piperidine ring substituted with a tert-butyl ester and a hydroxymethylphenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 4-(hydroxymethyl)benzaldehyde.

    Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.

Chemical Reactions Analysis

Tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved depend on the specific PROTAC and the target protein being degraded .

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-[4-(hydroxymethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-4-5-15(11-18)14-8-6-13(12-19)7-9-14/h6-9,15,19H,4-5,10-12H2,1-3H3

InChI Key

LCXKTQCCXNICEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.